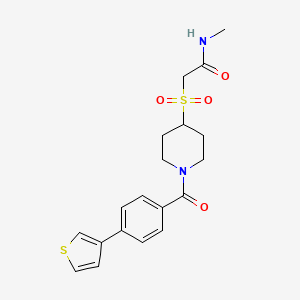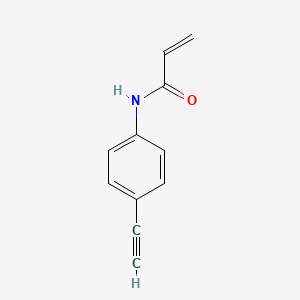
N-(4-ethynylphenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethynylphenyl)acrylamide (EPhAA) is a compound with the molecular formula C11H9NO . It is also known by other names such as N-(4-ethynylphenyl)-2-propenamide and N-(4-ethynylphenyl)prop-2-enamide . It has been used as a novel reagent in the study of adenosine-to-inosine (A-to-I) RNA editing .
Synthesis Analysis
EPhAA can be synthesized in a single step and has been used to selectively label inosine in RNA . It reacts rapidly with inosine and is “click”-compatible, which enables the flexible attachment of fluorescent probes at editing sites .Molecular Structure Analysis
The molecular structure of EPhAA includes an acrylamide group attached to a phenyl ring with an ethynyl group. The InChI representation of the molecule isInChI=1S/C11H9NO/c1-3-9-5-7-10(8-6-9)12-11(13)4-2/h1,4-8H,2H2,(H,12,13) . The Canonical SMILES representation is C=CC(=O)NC1=CC=C(C=C1)C#C . Chemical Reactions Analysis
EPhAA has been shown to react rapidly with inosine, a nucleoside present in RNA . This reaction forms the basis for its use in labeling inosine in RNA for the study of A-to-I RNA editing .Physical And Chemical Properties Analysis
EPhAA has a molecular weight of 171.19 g/mol . It has one hydrogen bond donor and one hydrogen bond acceptor . The compound has a rotatable bond count of 3 and a topological polar surface area of 29.1 Ų .科学的研究の応用
Industrial Applications : Acrylamides, including derivatives like N-(4-ethynylphenyl)acrylamide, are widely used in industrial processes. They serve as precursors for producing polymers such as polyacrylamides, which find extensive applications in water and wastewater treatment, paper processing, and mining (Taeymans et al., 2004). (Taeymans et al., 2004).
Biochemical and Laboratory Use : Acrylamides are integral in the biochemistry and molecular biology sectors, especially in laboratories for protein separation through electrophoresis (Friedman, 2003). This highlights their role in analytical and diagnostic procedures. (Friedman, 2003).
Applications in Bioengineering : Some acrylamide derivatives are used in bioengineering for cell and protein release, which is crucial in studying the extracellular matrix, cell sheet engineering, and bioadhesion (Cooperstein & Canavan, 2010). (Cooperstein & Canavan, 2010).
Catalytic Applications : In recent developments, acrylamides have been used in catalysis, such as in the selective hydrogenation of ethyne, demonstrating their potential in industrial chemistry (Chen et al., 2021). (Chen et al., 2021).
Material Science : Acrylamide derivatives are explored for their potential in material science, including the development of new polymers with specific characteristics like hydrophobicity, useful in applications such as enhanced oil recovery (Huang et al., 2019). (Huang et al., 2019).
Medical and Pharmaceutical Research : Acrylamide derivatives are being studied for their potential in drug delivery and medical applications due to their unique properties like thermoresponsiveness (Convertine et al., 2004). (Convertine et al., 2004).
作用機序
Mode of Action
It is known that the compound contains an ethynyl group, which is often involved in sonogashira coupling reactions, a type of cross-coupling reaction used in organic synthesis to form carbon–carbon bonds . This suggests that the compound might interact with its targets through the formation of new carbon–carbon bonds, leading to changes in the structure or function of the target molecules .
Biochemical Pathways
Given the compound’s potential involvement in carbon–carbon bond formation, it could potentially affect various biochemical pathways that involve the synthesis or degradation of organic molecules .
Pharmacokinetics
Therefore, it is difficult to comment on its bioavailability and how these properties might affect the compound’s pharmacological activity .
Result of Action
Given its potential involvement in carbon–carbon bond formation, it could potentially lead to changes in the structure or function of various biomolecules, which could in turn affect cellular processes .
将来の方向性
EPhAA has been used in the study of A-to-I RNA editing, a process that is key to understanding its regulation, function, and connection with disease . The development of EPhAA as a novel reagent for this purpose suggests potential future directions in the study of RNA editing and the characterization of RNA modification patterns .
特性
IUPAC Name |
N-(4-ethynylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c1-3-9-5-7-10(8-6-9)12-11(13)4-2/h1,4-8H,2H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYWHWZBTVJILQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=C(C=C1)C#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1233382-94-9 |
Source


|
| Record name | N-(4-ethynylphenyl)-2-propenamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylurea](/img/structure/B2903697.png)

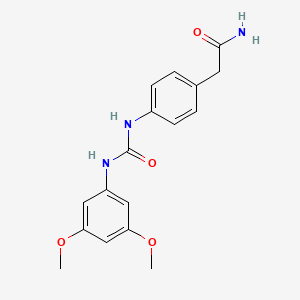
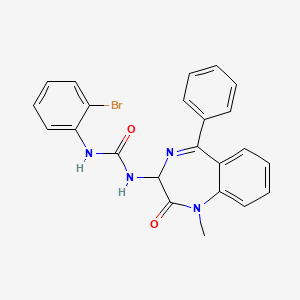
![2-(2-thienylcarbonyl)-N-[4-(trifluoromethoxy)phenyl]-1-hydrazinecarbothioamide](/img/structure/B2903702.png)

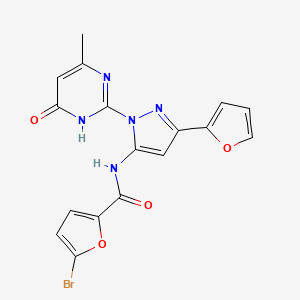
![4-[6-chloro-1,1-dioxido-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzamide](/img/structure/B2903707.png)
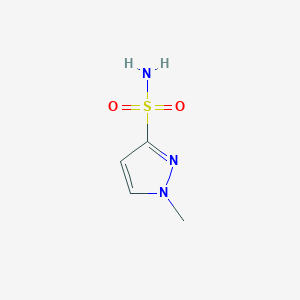
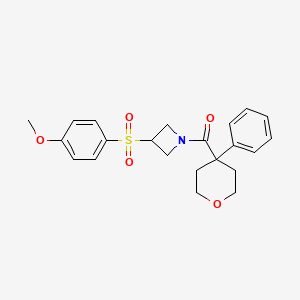
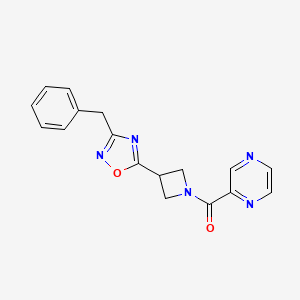
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2903717.png)
![N-(2,3-dihydro-1H-inden-1-yl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2903719.png)
